molecular formula C9H7FO3S B14768791 2-Fluoro-4-formyl-3-(methylthio)benzoic acid

2-Fluoro-4-formyl-3-(methylthio)benzoic acid

Cat. No.: B14768791
M. Wt: 214.22 g/mol
InChI Key: NMFCGEAHUDOSLB-UHFFFAOYSA-N
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Description

2-Fluoro-4-formyl-3-(methylthio)benzoic acid: is an organic compound with the molecular formula C9H7FO3S It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methylthio group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-formyl-3-(methylthio)benzoic acid can be achieved through several synthetic routes. One common method involves the introduction of the fluorine atom, formyl group, and methylthio group onto the benzene ring through a series of substitution reactions. The reaction conditions typically involve the use of appropriate reagents and catalysts to facilitate these substitutions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 2-Fluoro-4-formyl-3-(methylthio)benzoic acid can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under suitable conditions to achieve substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 2-Fluoro-4-formyl-3-(methylthio)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound may be used to study the effects of fluorine and sulfur-containing functional groups on biological systems. It can also be used in the development of new biochemical assays.

Medicine: The compound’s unique chemical structure makes it a candidate for drug development. It may be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-formyl-3-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzoic acid
  • 4-Methyl-2-(trifluoromethyl)benzoic acid
  • 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Comparison: Compared to similar compounds, 2-Fluoro-4-formyl-3-(methylthio)benzoic acid is unique due to the presence of both a formyl group and a methylthio group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the formyl and methylthio groups provide sites for further chemical modifications.

Properties

Molecular Formula

C9H7FO3S

Molecular Weight

214.22 g/mol

IUPAC Name

2-fluoro-4-formyl-3-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H7FO3S/c1-14-8-5(4-11)2-3-6(7(8)10)9(12)13/h2-4H,1H3,(H,12,13)

InChI Key

NMFCGEAHUDOSLB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1F)C(=O)O)C=O

Origin of Product

United States

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